molecular formula C3H16Na3O13P B7803308 2-Phosphoenol pyruvate na3salt

2-Phosphoenol pyruvate na3salt

Cat. No.: B7803308
M. Wt: 360.09 g/mol
InChI Key: ULAYDWGCJYVLED-UHFFFAOYSA-K
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Description

2-Phosphoenol pyruvate Na3 salt (PEP-Na3) is a sodium salt of phosphoenolpyruvate (PEP), a high-energy intermediate in glycolysis and gluconeogenesis. PEP serves as a critical substrate for pyruvate kinase, enabling ATP production via substrate-level phosphorylation . The sodium salt form enhances solubility in aqueous solutions, making it valuable in enzymatic assays and biochemical research.

Properties

IUPAC Name

trisodium;2-phosphonatooxyprop-2-enoate;heptahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5O6P.3Na.7H2O/c1-2(3(4)5)9-10(6,7)8;;;;;;;;;;/h1H2,(H,4,5)(H2,6,7,8);;;;7*1H2/q;3*+1;;;;;;;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAYDWGCJYVLED-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H16Na3O13P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Phosphorylation-Hydrolysis Cascade

The most widely documented method involves a three-step cascade starting with pyruvic acid:

  • Bromination : Pyruvic acid undergoes electrophilic substitution with bromine (Br₂) in dichloromethane (CH₂Cl₂) catalyzed by sulfuric acid. This yields bromopyruvic acid, a liquid intermediate.

    CH₃COCOOH+Br₂H₂SO₄BrCH₂COCOOH+HBr\text{CH₃COCOOH} + \text{Br₂} \xrightarrow{\text{H₂SO₄}} \text{BrCH₂COCOOH} + \text{HBr}

    Reaction conditions: Room temperature, 12–24 hours.

  • Phosphorylation : Bromopyruvic acid reacts with trialkyl phosphites (e.g., trimethyl phosphite) in anhydrous ether. This step forms dialkyl phosphoenolpyruvate via nucleophilic substitution:

    BrCH₂COCOOH+P(OR)₃CH₂=C(OPO(OR)₂)COOR+RBr\text{BrCH₂COCOOH} + \text{P(OR)₃} \rightarrow \text{CH₂=C(OPO(OR)₂)COOR} + \text{RBr}

    Key parameters:

    • Molar ratio of trialkyl phosphite to pyruvic acid: 0.8:1–2.5:1

    • Reflux at 40–60°C for 3–4 hours.

  • Hydrolysis : The dialkyl ester is hydrolyzed in aqueous medium to yield PEP. Neutralization with sodium hydroxide (NaOH) forms the trisodium salt:

    CH₂=C(OPO(OR)₂)COOR+H₂OCH₂=C(OPO₃H₂)COOHNaOHPEP-Na₃\cdotpxH₂O\text{CH₂=C(OPO(OR)₂)COOR} + \text{H₂O} \rightarrow \text{CH₂=C(OPO₃H₂)COOH} \xrightarrow{\text{NaOH}} \text{PEP-Na₃·xH₂O}

    Crystallization is induced using ethanol, yielding a white solid with ~48% overall efficiency.

Direct Neutralization of PEP Acid

An alternative route starts with pre-synthesized PEP acid, which is neutralized with stoichiometric NaOH:

PEPH₃+3NaOHPEP-Na₃\cdotpxH₂O+3H₂O\text{PEPH₃} + 3\text{NaOH} \rightarrow \text{PEP-Na₃·xH₂O} + 3\text{H₂O}

Optimization challenges :

  • PEP acid’s instability requires pH control (2–5) during neutralization to prevent decomposition.

  • Residual sodium ions from NaOH may necessitate ion-exchange chromatography for high-purity products.

Critical Process Parameters

Solvent Selection

SolventRoleImpact on Yield
DichloromethaneBromination mediumMaximizes Br₂ solubility
Anhydrous etherPhosphorylation mediumPrevents ester hydrolysis
EthanolCrystallization agentReduces PEP-Na₃ solubility

Polar aprotic solvents (e.g., dimethylformamide) are avoided due to side reactions with phosphites.

Temperature and Time Profiles

StepTemperature (°C)Time (h)
Bromination20–2512–24
Phosphorylation40–603–4
Hydrolysis2524

Elevated temperatures during hydrolysis accelerate PEP degradation, necessitating ambient conditions.

Purity and Stability Considerations

Impurity Profiles

Common impurities include:

  • Unreacted pyruvic acid : Removed via ethanol wash.

  • Inorganic phosphates : Controlled by stoichiometric phosphite use.

  • Sodium chloride : Mitigated through recrystallization.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies suggest replacing batch bromination with microreactors to enhance heat transfer and reduce side products. Initial yields improve to 55–60%.

Green Chemistry Approaches

  • Solvent recycling : Ethanol recovery reduces waste by 70%.

  • Catalytic bromination : Bromine substitutes (e.g., N-bromosuccinimide) lower toxicity but require cost-benefit analysis .

Chemical Reactions Analysis

Hydrolysis and Stability Profile

PEP-Na3 undergoes pH-dependent hydrolysis to pyruvate and inorganic phosphate (Pi), critical for its storage and application :

Hydrolysis Reaction
C3H2Na3O6P+H2OC3H4O3+Na3PO4\text{C}_3\text{H}_2\text{Na}_3\text{O}_6\text{P} + \text{H}_2\text{O} \rightarrow \text{C}_3\text{H}_4\text{O}_3 + \text{Na}_3\text{PO}_4

Kinetic Data at 75°C

pHRate Constant (10⁻⁴ s⁻¹)Half-Life (h)
2.03.42 ± 0.125.6
4.751.94 ± 0.089.9
7.01.05 ± 0.0518.3

Activation Parameters

  • Energy of Activation (Eₐ): 116.9 ± 0.7 kJ/mol

  • Pre-exponential Factor (A): 2.5×10¹⁶ s⁻¹

  • Deuterium Isotope Effect (k_H/k_D): 2.3 at pH 5

Hydrolysis accelerates under acidic conditions due to protonation of the phosphate group, facilitating nucleophilic water attack. Storage at −20°C in anhydrous ethanol minimizes degradation .

Biochemical Transformations

PEP-Na3 participates in enzyme-coupled systems critical to metabolic engineering :

ATP Regeneration with Pyruvate Kinase (PykA)
PEP+ADPPykAPyruvate+ATP\text{PEP} + \text{ADP} \xrightarrow{\text{PykA}} \text{Pyruvate} + \text{ATP}

  • Kinetic Enhancement : Quantum dot (QD)-immobilized PykA shows 100× faster ATP generation than free enzymes

Lactate Production with Lactate Dehydrogenase (LDH)
Pyruvate+NADHLDHL-Lactate+NAD+\text{Pyruvate} + \text{NADH} \xrightarrow{\text{LDH}} \text{L-Lactate} + \text{NAD}^+

  • Channeling Efficiency : Co-immobilizing PykA and LDH on QDs increases lactate yield by 97% through substrate tunneling

Glycolytic Regulation
PEP-Na3 inhibits key glycolytic enzymes:

  • Hexokinase (IC₅₀ = 0.8 mM)

  • Phosphofructokinase (IC₅₀ = 1.2 mM)

  • Aldolase (IC₅₀ = 2.4 mM)

Stability Under Processing Conditions

ConditionEffect on PEP-Na3 Stability
TemperatureStable ≤37°C; Rapid decomposition ≥75°C
pHStable at 6.5–7.5; Hydrolysis <4 or >9
Solvent CompatibilityWater > Ethanol > Methanol (precipitates)
Light ExposureNo photodegradation observed

These properties necessitate strict control of reaction environments when using PEP-Na3 in synthetic biology or industrial biocatalysis.

Biological Activity

2-Phosphoenol pyruvate (PEP) is a crucial intermediate in various metabolic pathways, particularly in glycolysis and gluconeogenesis. The sodium salt form, Na3salt, enhances its solubility and stability for biological applications. This article explores the biological activity of 2-Phosphoenol pyruvate Na3salt, focusing on its enzymatic interactions, physiological roles, and potential therapeutic applications.

Overview of 2-Phosphoenol Pyruvate

Chemical Structure and Properties:

  • Molecular Formula: C3H4O6P
  • Molecular Weight: 169.07 g/mol
  • Solubility: Highly soluble in water due to the sodium salt form.

PEP is characterized by a high-energy phosphate bond, making it a key player in energy metabolism. It serves as a substrate for various enzymes, including pyruvate kinase (PK) and phosphoenolpyruvate carboxykinase (PCK), which are vital in glycolysis and gluconeogenesis respectively.

Enzymatic Activity

1. Pyruvate Kinase (PK):
PEP is the substrate for PK, which catalyzes the conversion of PEP to pyruvate while generating ATP from ADP. This reaction is pivotal in glycolysis, particularly under anaerobic conditions where lactate is produced.

2. Phosphoenolpyruvate Carboxykinase (PCK):
PCK catalyzes the conversion of PEP to oxaloacetate, playing a critical role in gluconeogenesis. Deficiencies in PCK can lead to metabolic disorders, including hypoglycemia and liver impairment, as evidenced by case studies involving children with phosphoenolpyruvate carboxykinase deficiency .

Physiological Roles

Energy Production:
PEP is integral to maintaining cellular energy levels. Studies have shown that exogenous PEP supplementation enhances ATP production under high-glucose conditions by promoting glycolytic flux .

Metabolic Regulation:
PEP acts as an allosteric regulator for various enzymes involved in carbohydrate metabolism. For instance, it activates phosphofructokinase (PFK), thereby influencing glycolytic rates .

Case Studies and Research Findings

1. Case Study: PCK Deficiency
Two children with hypoglycemia exhibited deficiencies in PCK activity, leading to significant metabolic disruptions. Post-mortem analyses revealed extensive fat deposition in the liver and kidneys due to impaired gluconeogenesis .

2. Enzyme Channeling Studies:
Recent research has demonstrated that immobilizing PK and lactate dehydrogenase (LDH) on quantum dots significantly enhances the conversion of PEP to lactate by improving enzyme efficiency through channeling mechanisms . This finding suggests potential applications for PEP in biotechnological processes aimed at optimizing metabolic pathways.

Tables of Key Data

Enzyme Reaction Substrate Product Role
PKPEP + ADP → Pyruvate + ATPPEPPyruvateGlycolysis
PCKPEP + CO2 + GDP → Oxaloacetate + GTPPEPOxaloacetateGluconeogenesis

Scientific Research Applications

Biochemical Applications

2-Phosphoenol pyruvate is primarily known for its role as a phosphate donor in various enzymatic reactions. Below are key applications:

  • Enzyme Activity Assays : PEP Na3salt is utilized in several enzyme activity assays, including:
    • PRPP Synthetase (PRPPS) Assay : Used to measure the activity of PRPP synthetase, which plays a crucial role in nucleotide synthesis.
    • Ribokinase (RK) Assay : Evaluates ribokinase activity, important for ribose metabolism.
    • Adenine Phosphoribosyltransferase (APRT) Assay : Assesses APRT activity, involved in purine metabolism.
  • Kinetic Studies : It serves as a substrate in kinetic assays to determine parameters for various receptors, such as:
    • Platelet-Derived Growth Factor Receptor α (PDGFRA) : PEP is used to analyze the kinetics of PDGFRA, which is critical in cell signaling pathways.
  • ATP Regeneration Systems : When coupled with pyruvate kinase, PEP Na3salt completes an ATP-regenerating system, facilitating energy charge measurements in cellular assays .

Case Study 1: Enzyme Kinetics

In a study examining the kinetics of ribokinase, researchers utilized PEP Na3salt as a phosphate donor. The results indicated that varying concentrations of PEP significantly impacted the rate of ribose phosphorylation, demonstrating its utility in understanding enzyme kinetics and metabolic regulation.

Case Study 2: PRPP Synthetase Activity

Another investigation focused on PRPP synthetase activity using PEP Na3salt. The study revealed that the presence of PEP enhanced PRPP synthesis rates, underscoring its role as an essential substrate in nucleotide biosynthesis pathways.

Comparative Data Table

The following table summarizes the applications and relevant studies involving 2-Phosphoenol pyruvate trisodium salt:

ApplicationDescriptionKey Findings
Enzyme Activity AssaysUsed in assays for PRPPS, RK, APRTEnhanced enzyme activities observed with varying PEP concentrations
Kinetic StudiesAnalyzed PDGFRA kinetics using PEP as a substrateSignificant impact on receptor activity noted
ATP RegenerationCompletes ATP regeneration systems with pyruvate kinaseFacilitates energy charge measurements

Comparison with Similar Compounds

Substrate Analogues in Pyruvate Kinase Systems

PEP-Na3 is compared to substrate analogues tested for pyruvate kinase inhibition (Table 1):

  • D- and L-P-lactate : These isomers act as competitive inhibitors of PEP in Mn-pyruvate kinase systems, with linear secondary plots indicating identical binding mechanisms. Their inhibition constants (Ki) are critical for understanding competitive efficiency .
  • Phosphoglycolate: Another competitive inhibitor, phosphoglycolate mimics PEP’s phosphate group but lacks the enol-pyruvate moiety, reducing its catalytic utility while retaining binding affinity .

Table 1: Inhibitor Constants and Roles of PEP Analogues

Compound Role in Pyruvate Kinase System Inhibition Constant (Ki) Reference
2-Phosphoenol Pyruvate Substrate (natural) N/A
D-P-lactate Competitive inhibitor Not quantified
L-P-lactate Competitive inhibitor Not quantified
Phosphoglycolate Competitive inhibitor Not quantified

Key Insight: PEP-Na3’s structural integrity (phosphate + enol-pyruvate) is essential for its role as a substrate, whereas analogues like phosphoglycolate retain inhibitory activity but lack metabolic functionality.

Table 2: Sodium Salts of Organic Acids

Compound Molecular Formula Key Functional Groups Biological Role Solubility
2-Phosphoenol Pyruvate Na3 Salt Not explicitly given Phosphate, enol-pyruvate Glycolysis substrate High (aqueous)
Sodium Phenylpyruvate C9H7NaO3 α-keto acid, phenyl Metabolic disorder studies Moderate
L-Ascorbic Acid 2-Phosphate Na3 C6H6Na3O9P·xH2O Phosphate, ascorbyl Antioxidant High (aqueous)

Key Insight: PEP-Na3’s unique combination of phosphate and enol-pyruvate groups distinguishes it from other sodium salts in both structure and metabolic relevance.

Phosphate-Containing Industrial Compounds

lists phosphate esters like 2-phenoxyethanol dihydrogen phosphate dipotassium salt and tris(2-chloroethyl) phosphite. These compounds are structurally dissimilar to PEP-Na3 but highlight trends in phosphate ester applications:

  • Industrial Use: Unlike PEP-Na3, these compounds are used as flame retardants or plasticizers, emphasizing the diversity of phosphate-containing molecules in non-biological contexts.
  • Safety: Industrial phosphates often require stringent handling (e.g., 2-chloroethanol phosphite is toxic), whereas PEP-Na3 is generally handled under standard laboratory protocols .

Research Findings and Implications

  • Enzymatic Specificity: PEP-Na3’s role in glycolysis is irreplaceable by analogues like phosphoglycolate, which inhibit but cannot participate in ATP generation .
  • Solubility Advantage : The sodium salt form of PEP offers superior aqueous solubility compared to cyclohexylammonium salts (e.g., PEP-CHA in ), facilitating its use in kinetic assays .
  • Purity Standards : Commercial PEP-Na3 preparations (e.g., ≥95% HPLC purity in ) ensure reliability in research, paralleling quality benchmarks for similar biochemicals .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phosphoenol pyruvate na3salt
Reactant of Route 2
2-Phosphoenol pyruvate na3salt

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